Selitrectinib (LOXO-195), also known as BAY2731954, is a promising, orally bioavailable, selective next-generation tropomyosin receptor kinase (TRK) inhibitor [, , , , , ]. It plays a crucial role in scientific research as a tool for investigating cancers driven by TRK fusions [, , , , , ]. These fusions occur due to chromosomal rearrangements in NTRK genes (NTRK1, NTRK2, and NTRK3), leading to the production of oncogenic TRK fusion proteins [, , ].
While the provided papers do not delve into the detailed synthetic procedures for Selitrectinib, one paper mentions a "gram-scale stereoselective synthesis" []. This suggests a focus on producing large quantities of the compound with controlled three-dimensional structure, crucial for its biological activity. Further research into the synthetic methodologies employed would be beneficial to understand the intricacies of Selitrectinib production.
Selitrectinib possesses a "compact macrocyclic structure" [, ], a defining feature of second-generation TRK inhibitors designed to overcome resistance mutations. Specific details regarding its molecular structure, such as bond lengths, angles, and spatial arrangements, require further exploration using techniques like X-ray crystallography and NMR spectroscopy. Understanding these structural nuances is crucial for comprehending its interactions with target proteins and designing potentially more effective derivatives.
Selitrectinib functions by selectively inhibiting the kinase activity of TRK fusion proteins [, , , , , ]. These fusion proteins exhibit constitutive activation, driving uncontrolled cell proliferation and tumor growth. Selitrectinib binds to the ATP-binding site of TRK kinases, blocking the phosphorylation cascade essential for tumor cell survival and proliferation [, , , , ].
Importantly, Selitrectinib retains potency against many acquired resistance mutations that limit the efficacy of first-generation TRK inhibitors like Larotrectinib [, , , , , , , , ]. This ability to overcome resistance stems from its design to target both wild-type and mutated TRK kinases, specifically addressing solvent front and gatekeeper mutations [, , , , , ].
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: